molecular formula C14H18N2O4S B2744687 3-Methyl-4-(3-(phenylsulfonyl)propanoyl)piperazin-2-one CAS No. 1097835-48-7

3-Methyl-4-(3-(phenylsulfonyl)propanoyl)piperazin-2-one

Cat. No. B2744687
M. Wt: 310.37
InChI Key: AYLZOUWPJOUSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization and direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

Scientific Research Applications

Sulfomethylation of Piperazine Derivatives

Sulfomethylation of piperazine and polyazamacrocycles with formaldehyde bisulfite in aqueous medium has been described, leading to the formation of mono- and disubstituted products, which were then used to synthesize mono- and diacetate, phosphonate, and phosphinate derivatives. These findings suggest potential applications in creating mixed-side-chain macrocyclic chelates for bioconjugation and possibly in drug development or as ligands for metal ions (van Westrenen & Sherry, 1992).

Antidepressant Activity

A novel antidepressant, Lu AA21004, was studied for its metabolism involving oxidative reactions to various metabolites. The study of its metabolic pathways can help understand its pharmacokinetics and potential drug interactions, indicative of research applications in drug development and optimization (Hvenegaard et al., 2012).

Novel Antipsychotic Agents

(Piperazin-1-yl-phenyl)-arylsulfonamides were synthesized and identified to show high affinities for both 5-HT(2C) and 5-HT(6) receptors, suggesting their potential as atypical antipsychotic agents. This area of research is crucial for developing new treatments for psychiatric disorders (Park et al., 2010).

Synthesis and Characterization of Piperazine Derivatives

Piperazine derivatives have been synthesized and characterized for various applications, including as ligands for melanocortin receptors, which are important for developing treatments for conditions like obesity and erectile dysfunction (Mutulis et al., 2004).

properties

IUPAC Name

4-[3-(benzenesulfonyl)propanoyl]-3-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-11-14(18)15-8-9-16(11)13(17)7-10-21(19,20)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLZOUWPJOUSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(3-(phenylsulfonyl)propanoyl)piperazin-2-one

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